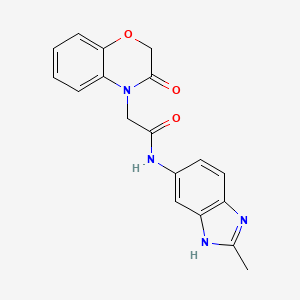![molecular formula C21H19ClN4O3S2 B4711388 N-{5-[(2-{[2-(4-chlorophenoxy)ethyl]amino}-2-oxoethyl)thio]-1,3,4-thiadiazol-2-yl}-3-phenylacrylamide](/img/structure/B4711388.png)
N-{5-[(2-{[2-(4-chlorophenoxy)ethyl]amino}-2-oxoethyl)thio]-1,3,4-thiadiazol-2-yl}-3-phenylacrylamide
Descripción general
Descripción
The compound belongs to a class of chemicals that have garnered interest due to their broad spectrum of biological activities and applications in various fields of science and technology. It features a 1,3,4-thiadiazole core, a motif known for its significance in medicinal chemistry and materials science.
Synthesis Analysis
The synthesis of derivatives related to this compound typically involves multi-step chemical reactions, starting from basic building blocks like chlorophenols and acylazides. These processes may include the reaction of acylazides with amino-substituted thiadiazoles to produce novel compounds with potential biological activities (Song Xin-jian et al., 2006).
Molecular Structure Analysis
The molecular structure of thiadiazole derivatives is often confirmed through spectroscopic methods such as IR, 1H NMR, and mass spectrometry. Studies may include density functional theory (DFT) calculations to elucidate structural geometry, bond lengths, angles, and the electronic properties of these compounds (Nagaraju Kerru et al., 2019).
Chemical Reactions and Properties
Thiadiazole derivatives participate in various chemical reactions, forming a wide array of potentially bioactive molecules. For instance, their interaction with thiourea under specific conditions can lead to the synthesis of novel compounds with defined chemical and biological properties (I. V. Ledenyova et al., 2018).
Physical Properties Analysis
The physical properties of these compounds, including melting points, solubility, and crystal structure, are determined through experimental techniques. X-ray crystallography can provide detailed insights into the molecular and crystal structure, offering a basis for understanding the compound's physical characteristics and reactivity (A. El-Emam et al., 2020).
Chemical Properties Analysis
Thiadiazole derivatives exhibit a range of chemical behaviors due to the presence of reactive functional groups. These properties include acidity/basicity, redox characteristics, and the ability to form various chemical bonds and interactions. Molecular docking studies can also predict the potential biological activity and interactions of these compounds with biological targets (K. Shukla et al., 2012).
Propiedades
IUPAC Name |
(E)-N-[5-[2-[2-(4-chlorophenoxy)ethylamino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-phenylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN4O3S2/c22-16-7-9-17(10-8-16)29-13-12-23-19(28)14-30-21-26-25-20(31-21)24-18(27)11-6-15-4-2-1-3-5-15/h1-11H,12-14H2,(H,23,28)(H,24,25,27)/b11-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQBYURBRMLURCE-IZZDOVSWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NC2=NN=C(S2)SCC(=O)NCCOC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NC2=NN=C(S2)SCC(=O)NCCOC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{2-[(3-methylbenzoyl)amino]ethyl}-3-(4-methylphenyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4711315.png)
![N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-1-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B4711319.png)
![4-{[5-(4-chlorophenyl)-3-(4-ethoxybenzylidene)-2-oxo-2,3-dihydro-1H-pyrrol-1-yl]methyl}benzoic acid](/img/structure/B4711327.png)
![2-{3-[(4-bromophenoxy)methyl]benzoyl}-N-(2,4-dimethoxyphenyl)hydrazinecarbothioamide](/img/structure/B4711333.png)
![N-[1-(5-chloro-2-thienyl)ethyl]-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B4711338.png)

![ethyl 4-({[3-cyano-6-(difluoromethyl)-4-methyl-2-pyridinyl]thio}methyl)-2-(propylamino)-1,3-thiazole-5-carboxylate](/img/structure/B4711357.png)
![3-{[(3,4-dichlorophenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4711367.png)

![1-(1-adamantyl)-4-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B4711381.png)
![N~1~-[4-(acetylamino)phenyl]-N~2~-(3,4-dimethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4711390.png)

![2-methyl-3-phenyl-5-[(2-pyrimidinylthio)methyl]pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4711411.png)
![N-(1,3-benzodioxol-5-ylmethyl)-3-{5-[(4-bromophenoxy)methyl]-2-furyl}-2-cyanoacrylamide](/img/structure/B4711412.png)